Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a trifluoromethylphenyl group, and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:
Cyclohexene Ring Formation: This can be achieved through cyclization reactions using appropriate starting materials and catalysts.
Introduction of Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Introduction of Trifluoromethylphenyl Group: This can be done using trifluoromethylation reactions, often involving reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(fluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate
- Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(chloromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate
Uniqueness
Methyl 6-(4-methoxyphenyl)-2-oxo-4-{[3-(trifluoromethyl)phenyl]amino}cyclohex-3-ene-1-carboxylate is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and reactivity.
Properties
Molecular Formula |
C22H20F3NO4 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 6-(4-methoxyphenyl)-2-oxo-4-[3-(trifluoromethyl)anilino]cyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C22H20F3NO4/c1-29-17-8-6-13(7-9-17)18-11-16(12-19(27)20(18)21(28)30-2)26-15-5-3-4-14(10-15)22(23,24)25/h3-10,12,18,20,26H,11H2,1-2H3 |
InChI Key |
HWJJOBKUNHIIFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2C(=O)OC)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.